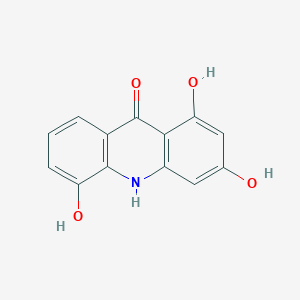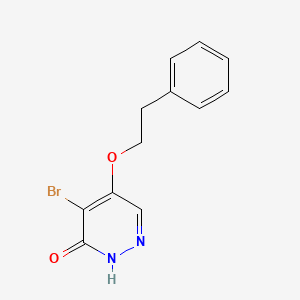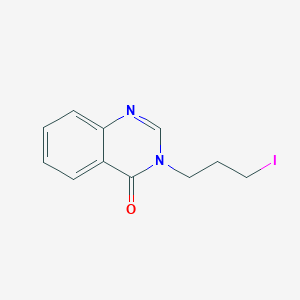
3-(3-Iodopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodopropyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopropyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of quinazolin-4(3H)-one.
Iodopropylation: The introduction of the iodopropyl group is achieved through a nucleophilic substitution reaction. This involves reacting quinazolin-4(3H)-one with 1-iodopropane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the quinazolinone ring into different derivatives.
Substitution: The iodopropyl group can be substituted with other nucleophiles, leading to the formation of new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones.
Scientific Research Applications
3-(3-Iodopropyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Quinazolinone derivatives have shown promise in the development of pharmaceuticals, particularly as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Iodopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. While detailed studies on this compound are limited, quinazolinone derivatives are known to interact with various enzymes and receptors. The iodopropyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropyl)quinazolin-4(3H)-one: Similar in structure but with a bromine atom instead of iodine.
3-(3-Chloropropyl)quinazolin-4(3H)-one: Contains a chlorine atom in place of iodine.
3-(3-Fluoropropyl)quinazolin-4(3H)-one: Features a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(3-Iodopropyl)quinazolin-4(3H)-one makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, binding interactions, and overall biological activity.
Properties
CAS No. |
860193-39-1 |
|---|---|
Molecular Formula |
C11H11IN2O |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
3-(3-iodopropyl)quinazolin-4-one |
InChI |
InChI=1S/C11H11IN2O/c12-6-3-7-14-8-13-10-5-2-1-4-9(10)11(14)15/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
SAJWZIXHHGMJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)
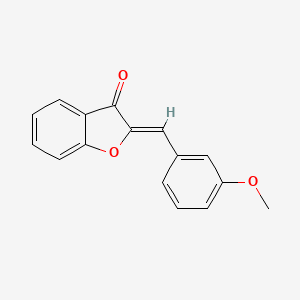
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)

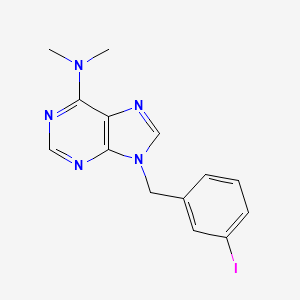
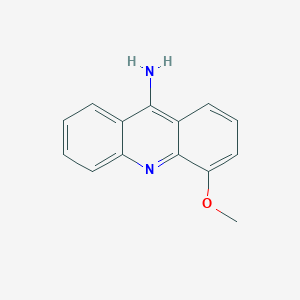
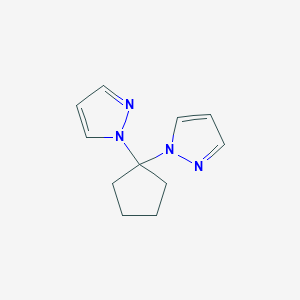
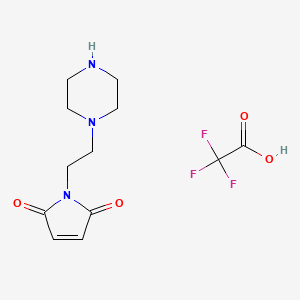
![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
